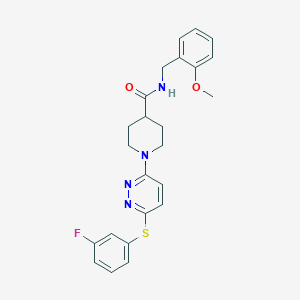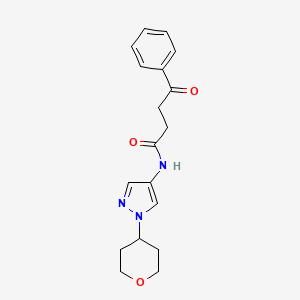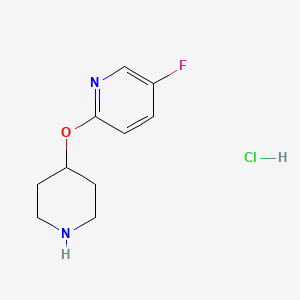
5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 2-fluoropyridine with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride can be compared with other similar compounds, such as:
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
4-Fluoropyridine: Another fluorinated pyridine derivative with the fluorine atom in a different position on the pyridine ring.
2-(Piperidin-4-yloxy)pyridine: A non-fluorinated analog of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGZIMTVIFYMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)
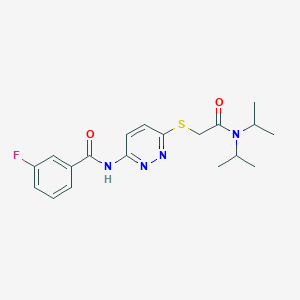
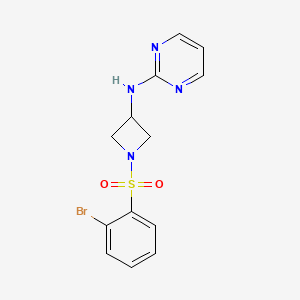
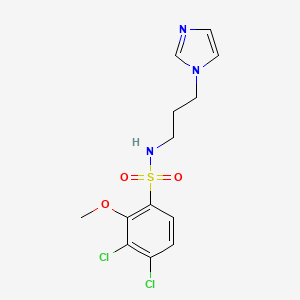
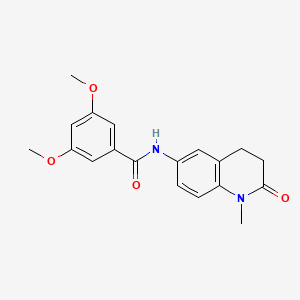


![ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2371144.png)
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

![(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2371148.png)
![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)
